
2-(Aminomethyl)-4-chloro-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-chloro-6-methoxyphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxyphenol with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the phenol reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with ammonia to form the aminomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction, and the process may be optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-chloro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-chloro-6-methoxyphenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the phenol and methoxy groups can participate in hydrophobic interactions, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)-4-chlorophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(Aminomethyl)-6-methoxyphenol: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
4-Chloro-6-methoxyphenol: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
2-(Aminomethyl)-4-chloro-6-methoxyphenol is unique due to the presence of all three functional groups (aminomethyl, chloro, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. Additionally, the presence of the aminomethyl group allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |
InChI-Schlüssel |
HCPOSOVRINQJSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


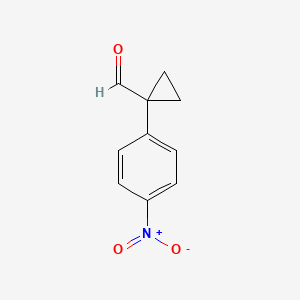
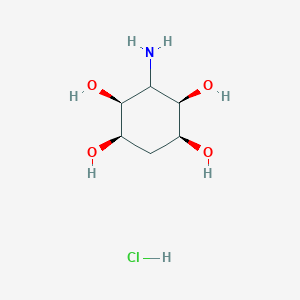
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

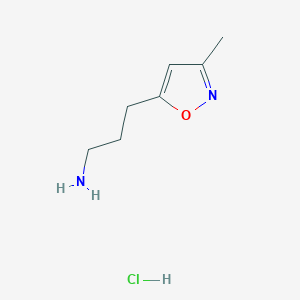
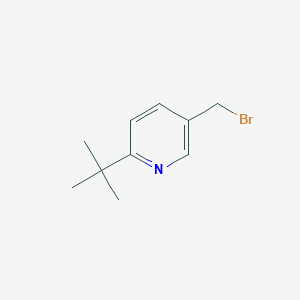
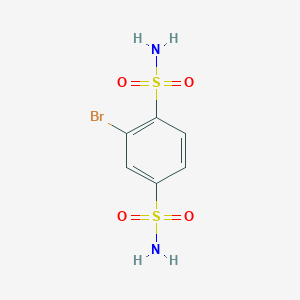
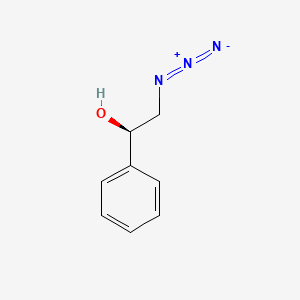
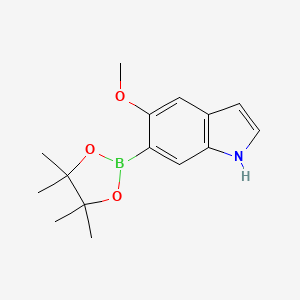
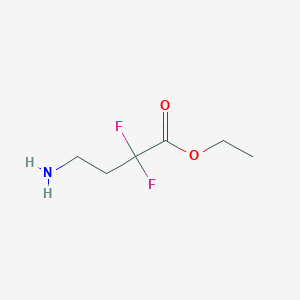


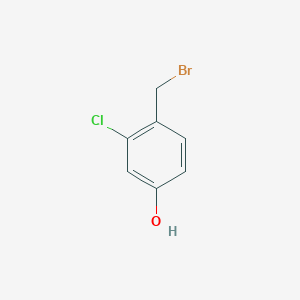
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
